molecular formula C21H17FN4OS B11201350 2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B11201350
M. Wt: 392.5 g/mol
InChI Key: RRETWMBNWAMGHZ-UHFFFAOYSA-N
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Description

2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a pyrrolo[3,2-d]pyrimidine core, and a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolo[3,2-d]pyrimidine core. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The fluorophenyl group is introduced through a substitution reaction, and the final acetamide moiety is attached via a sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrrolo[3,2-d]pyrimidine core are crucial for its binding affinity and selectivity. This compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide apart is its unique combination of a fluorophenyl group, pyrrolo[3,2-d]pyrimidine core, and sulfanyl-acetamide linkage.

Properties

Molecular Formula

C21H17FN4OS

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H17FN4OS/c1-13-4-2-7-16(8-13)26-18(27)11-28-21-20-19(24-12-25-21)17(10-23-20)14-5-3-6-15(22)9-14/h2-10,12,23H,11H2,1H3,(H,26,27)

InChI Key

RRETWMBNWAMGHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC(=CC=C4)F

Origin of Product

United States

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